molecular formula C15H9N3OS2 B2636789 2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone CAS No. 300815-83-2

2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone

Cat. No.: B2636789
CAS No.: 300815-83-2
M. Wt: 311.38
InChI Key: JXLIPUJCMCGCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone is a synthetic organic compound characterized by its unique structure, which includes two dithiocyanato groups and a p-tolylimino group attached to a cyclohexa-2,5-dienone ring

Preparation Methods

The synthesis of 2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone typically involves the reaction of 2,6-dithiocyanato-4-hydroxycyclohexa-2,5-dienone with p-toluidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.

Chemical Reactions Analysis

2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding amine derivatives.

    Substitution: The dithiocyanato groups can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone exerts its effects is not fully understood. it is believed that the compound interacts with cellular components, leading to the disruption of essential biological processes. For example, its antifungal activity is thought to result from the inhibition of cell wall synthesis in fungi, leading to cell lysis and death .

Comparison with Similar Compounds

2,6-Dithiocyanato-4-(p-tolylimino)cyclohexa-2,5-dienone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dithiocyanato groups, which provide distinct reactivity and potential for further functionalization.

Properties

IUPAC Name

[3-(4-methylphenyl)imino-6-oxo-5-thiocyanatocyclohexa-1,4-dien-1-yl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c1-10-2-4-11(5-3-10)18-12-6-13(20-8-16)15(19)14(7-12)21-9-17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLIPUJCMCGCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)SC#N)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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